2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione
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Overview
Description
2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with various phenolic compounds. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the phenolic groups, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate and solvents like DMF are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures and inhibit the growth of microorganisms and cancer cells . Additionally, it can interact with specific enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: A precursor used in the synthesis of 2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
125520-26-5 |
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Molecular Formula |
C30H14O6 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
2,3-bis(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C30H14O6/c31-23-13-21(27(33)17-9-3-1-7-15(17)23)25-26(30(36)20-12-6-5-11-19(20)29(25)35)22-14-24(32)16-8-2-4-10-18(16)28(22)34/h1-14H |
InChI Key |
JIVXUZHUGUHWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C5=CC(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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